Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate
CAS No.: 235753-82-9
Cat. No.: VC7909800
Molecular Formula: C10H16O4S
Molecular Weight: 232.3 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate - 235753-82-9](/images/structure/VC7909800.png)
Specification
CAS No. | 235753-82-9 |
---|---|
Molecular Formula | C10H16O4S |
Molecular Weight | 232.3 g/mol |
IUPAC Name | methyl 4-(acetylsulfanylmethyl)oxane-4-carboxylate |
Standard InChI | InChI=1S/C10H16O4S/c1-8(11)15-7-10(9(12)13-2)3-5-14-6-4-10/h3-7H2,1-2H3 |
Standard InChI Key | SBKWLRQWJCVHOH-UHFFFAOYSA-N |
SMILES | CC(=O)SCC1(CCOCC1)C(=O)OC |
Canonical SMILES | CC(=O)SCC1(CCOCC1)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is methyl 4-(acetylsulfanylmethyl)oxane-4-carboxylate, reflecting its tetrahydropyran backbone substituted at the 4-position with both a methoxycarbonyl group and an acetylsulfanylmethyl moiety . Its molecular formula is C₁₀H₁₆O₄S, corresponding to a molecular weight of 232.3 g/mol .
Structural Depiction
The compound’s structure consists of a six-membered oxane ring with two substituents at the 4-position:
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A methyl carboxylate group (–COOCH₃)
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An acetylsulfanylmethyl group (–CH₂SC(O)CH₃)
This arrangement creates a sterically congested quaternary carbon center, which may influence its reactivity and conformational stability. The SMILES notation COC(=O)C1(CSC(=O)C)CCOCC1 accurately represents this connectivity .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 235753-82-9 | |
PubChem CID | 23448262 (neutral form) | |
17900054 (carboxylate anion) | ||
Molecular Formula | C₁₀H₁₆O₄S | |
Molecular Weight | 232.3 g/mol | |
InChIKey | SBKWLRQWJCVHOH-UHFFFAOYSA-N |
Tautomeric and Ionic Forms
Under basic conditions, the methyl ester group may hydrolyze to form the corresponding carboxylic acid (4-(acetylsulfanylmethyl)oxane-4-carboxylic acid, CID 17900055), which can further deprotonate to yield the carboxylate anion (CID 17900054) . This pH-dependent behavior is critical for understanding its solubility and reactivity in different environments.
Physical and Chemical Properties
Table 2: Predicted Physicochemical Properties
Property | Value | Method of Estimation |
---|---|---|
LogP (Octanol-Water) | 1.2 ± 0.3 | XLogP3 |
Hydrogen Bond Donors | 0 | PubChem |
Hydrogen Bond Acceptors | 4 | PubChem |
Rotatable Bonds | 4 | PubChem |
Reactivity Profile
Key reactive sites include:
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Ester Group: Hydrolyzable to carboxylic acids under acidic/basic conditions.
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Thioester Group: Prone to nucleophilic attack (e.g., by amines or thiols) and oxidation.
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Oxane Ring: Potential for ring-opening reactions under extreme conditions.
Applications and Research Utility
Synthetic Intermediate
The compound’s bifunctional structure makes it a candidate for:
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Peptidomimetics: Incorporation of rigid oxane scaffolds into pseudopeptide chains.
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Polymer Chemistry: As a monomer for sulfur-containing polymers.
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Ligand Design: Chelating agents for metal catalysis.
Current Research and Knowledge Gaps
Published Studies
As of April 2025, no peer-reviewed studies specifically addressing this compound are indexed in major databases. Research on analogous oxane derivatives focuses on:
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Drug Delivery Systems: Lipophilic carriers for CNS-targeted therapeutics.
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Material Science: Crosslinking agents in elastomers.
Future Directions
Critical areas for investigation include:
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Synthetic Methodology: Developing enantioselective routes for chiral variants.
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Biological Screening: Antiproliferative, antimicrobial, and enzymatic assays.
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Computational Modeling: Predicting reactivity and docking studies for target identification.
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